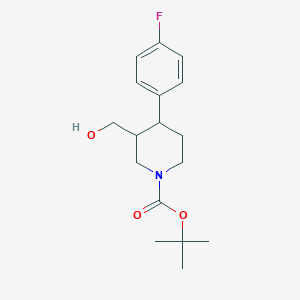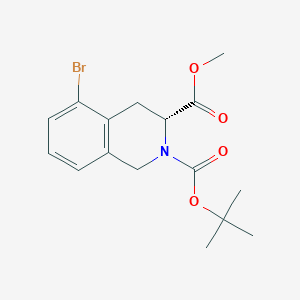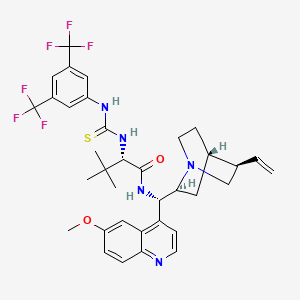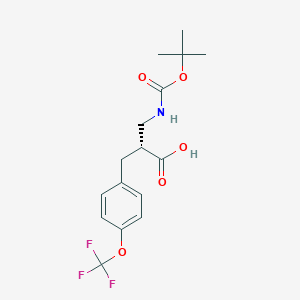
4-fluoro-3-(trifluoromethyl)phthalic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-(trifluoromethyl)phthalic acid is an organic compound with the molecular formula C9H4F4O4 It is a derivative of phthalic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-(trifluoromethyl)phthalic acid typically involves the introduction of fluorine and trifluoromethyl groups onto a phthalic acid precursor. One common method involves the use of trifluoroacetic acid and fluorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or copper, to facilitate the substitution reactions.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. The raw materials used are typically inexpensive and readily available, making the process cost-effective.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(trifluoromethyl)phthalic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
4-Fluoro-3-(trifluoromethyl)phthalic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved metabolic stability.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 4-fluoro-3-(trifluoromethyl)phthalic acid involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. These interactions can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)benzoic acid
- 4-Fluoro-3-(trifluoromethyl)phenylacetic acid
- 4-Fluoro-3-(trifluoromethyl)phenylboronic acid
Uniqueness
Compared to similar compounds, 4-fluoro-3-(trifluoromethyl)phthalic acid is unique due to its specific substitution pattern on the phthalic acid core. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C9H4F4O4 |
|---|---|
Molecular Weight |
252.12 g/mol |
IUPAC Name |
4-fluoro-3-(trifluoromethyl)phthalic acid |
InChI |
InChI=1S/C9H4F4O4/c10-4-2-1-3(7(14)15)5(8(16)17)6(4)9(11,12)13/h1-2H,(H,14,15)(H,16,17) |
InChI Key |
DFHZUFZXENRHCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)C(=O)O)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![((3AR,4R,6R,6aS)-6-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)methanol](/img/structure/B12962393.png)







